![molecular formula C9H10FNO B3186945 Formamide, N-[2-(4-fluorophenyl)ethyl]- CAS No. 1355060-49-9](/img/structure/B3186945.png)
Formamide, N-[2-(4-fluorophenyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide is an amide derived from formic acid . It is a colorless liquid which is miscible with water and has an ammonia-like odor . It is a chemical feedstock for the manufacture of sulfa drugs and other pharmaceuticals, herbicides and pesticides, and in the manufacture of hydrocyanic acid .
Synthesis Analysis
The synthesis of formamide involves the carbonylation of ammonia . An alternative two-stage process involves the ammonolysis of methyl formate, which is formed from carbon monoxide and methanol .Molecular Structure Analysis
The molecular structure of formamide includes a carbonyl group (C=O) and an amine group (NH2). The carbonyl group is polar, leading to the molecule’s miscibility in water .Chemical Reactions Analysis
Formamide is used in the industrial production of hydrogen cyanide . It is also used as a solvent for processing various polymers such as polyacrylonitrile .Physical And Chemical Properties Analysis
Formamide is a colorless, oily liquid . It has a density of 1.133 g/cm3, a melting point of 2 to 3 °C, and a boiling point of 210 °C . It is miscible in water .Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-4,7H,5-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFLEZIFUBLFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Formamide, N-[2-(4-fluorophenyl)ethyl]- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


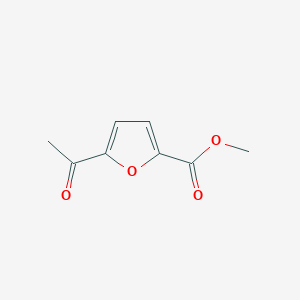

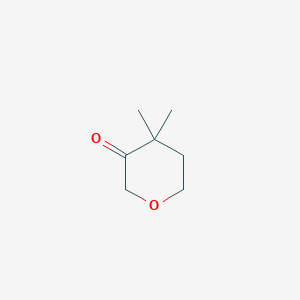
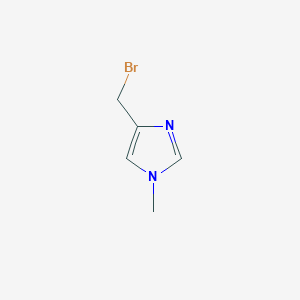

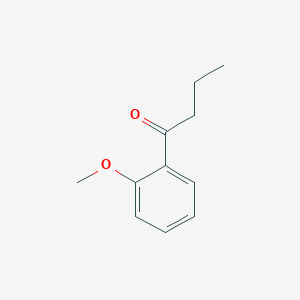
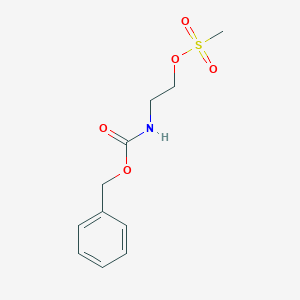
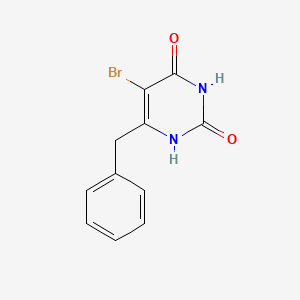
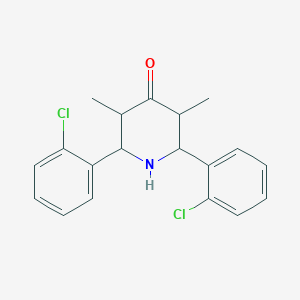

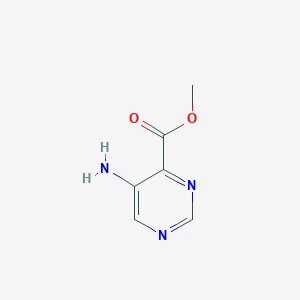
![1-Propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,5-c]pyridine](/img/structure/B3186961.png)
![5-Oxaspiro[2.5]octan-8-one](/img/structure/B3186968.png)